Doxapram hydrochloride monohydrate
Übersicht
Beschreibung
Doxapram Hydrochloride is a peripheral and central respiratory stimulant with a brief duration of action . It is a clear, colorless, sterile, non-pyrogenic, aqueous solution with pH 3.5 to 5, for intravenous administration . Each mL contains doxapram hydrochloride 20 mg, benzyl alcohol (as preservative) 0.9%, and water for injection . It is a white to off-white, crystalline powder, sparingly soluble in water, alcohol, and chloroform .
Synthesis Analysis
Doxapram was first synthesized in the 1960s and found to have a strong, dose-dependent respiratory stimulant action in mammals .
Molecular Structure Analysis
The molecular formula of Doxapram hydrochloride monohydrate is C24H33ClN2O3 . It is known chemically as 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone monohydrochloride monohydrate . The molecular weight is 433.0 g/mol .
Chemical Reactions Analysis
Doxapram has been found to evoke 3H overflow in a concentration-dependent manner, and doxapram-evoked release was inhibited by the Ca2+ channel blocker nifedipine .
Physical And Chemical Properties Analysis
Doxapram hydrochloride is a white to off-white, crystalline powder, sparingly soluble in water, alcohol, and chloroform . It is a clear, colorless, sterile, non-pyrogenic, aqueous solution with pH 3.5 to 5, for intravenous administration .
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Respiratory Failure
Doxapram hydrochloride monohydrate is utilized as a temporary treatment for acute respiratory failure . This is particularly important in cases superimposed on chronic obstructive pulmonary disease (COPD). It acts as a central and respiratory stimulant, helping to alleviate the symptoms of respiratory failure .
Management of Postoperative Respiratory Depression
Postoperative respiratory depression can be a significant complication after surgery. Doxapram HCL serves as a short-term intervention to stimulate respiration and prevent hypoxemia following anesthesia .
Stimulation of Respiration in Newborns
In neonatology, Doxapram HCL is researched for its potential to stimulate respiration in newborns, especially in cases of apnea of prematurity. It helps to reduce the frequency and duration of apneic episodes.
Treatment of Drug-Induced Central Nervous System Depression
Doxapram HCL is investigated for reversing central nervous system depression caused by drug overdose or misuse. Its stimulant properties can counteract the effects of CNS depressants .
Alleviation of Postoperative Shivering
Shivering is a common and uncomfortable post-anesthetic complication. Doxapram HCL has been used in research settings to explore its effectiveness in reducing postoperative shivering .
Research on Neuroprotective Effects
Studies are exploring the neuroprotective effects of Doxapram HCL. It’s being investigated for its potential to protect neuronal cells against hypoxic or ischemic damage, which could have implications for stroke treatment .
Use in Psychiatric Research
Doxapram HCL’s ability to stimulate the CNS is of interest in psychiatric research. It may have applications in studying and potentially treating conditions associated with CNS depression .
Exploration of Anti-Sedative Properties
The compound’s anti-sedative properties are being researched, particularly in the context of countering sedation from anesthetics or sedative medications during medical procedures .
Wirkmechanismus
Target of Action
Doxapram HCL primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood and help regulate the respiratory rate accordingly .
Mode of Action
Doxapram HCL interacts with its targets by inhibiting certain potassium channels . This inhibition is thought to stimulate the carotid body, leading to an increase in the respiratory rate .
Biochemical Pathways
The primary biochemical pathway affected by Doxapram HCL involves the stimulation of the peripheral carotid chemoreceptors . This stimulation leads to an increase in the respiratory rate, which can help patients with respiratory insufficiency .
Result of Action
The primary molecular and cellular effect of Doxapram HCL’s action is the increase in the respiratory rate . This is achieved through the stimulation of the peripheral carotid chemoreceptors, leading to an increase in tidal volume associated with a slight increase in the respiratory rate .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991081 | |
Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxapram hydrochloride monohydrate | |
CAS RN |
7081-53-0 | |
Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxapram hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOXAPRAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.